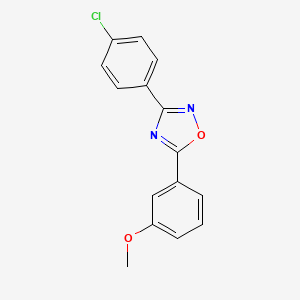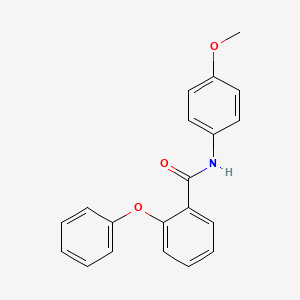
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile, also known as BDPA, is a synthetic compound that has gained attention in the scientific community due to its unique properties. It is a derivative of stilbene and has a wide range of potential applications in various fields, including medicinal chemistry, material science, and electronics.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. In particular, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to interact with viral proteins, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In animal studies, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been found to have neuroprotective effects and to improve cognitive function in mice with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its versatility. It can be easily synthesized and modified to suit various experimental needs. Additionally, it has a wide range of potential applications in various fields, making it a valuable tool for researchers. However, one of the limitations of using 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and its long-term effects on human health are not fully understood.
Direcciones Futuras
There are many potential future directions for research on 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and to develop more potent and selective analogs for the treatment of cancer and viral infections. In material science, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile could be further explored as a building block for the synthesis of novel organic materials with unique properties. In electronics, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile could be used to develop more efficient and stable organic semiconductors for the fabrication of OLEDs and OFETs. Overall, the potential applications of 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile are vast, and further research is needed to fully explore its potential.
Métodos De Síntesis
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid with acrylonitrile in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to have anticancer and antiviral properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In material science, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In electronics, it has been used as a dopant in organic semiconductors for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-3-12(10-17(16)21-2)9-14(11-19)13-4-6-15(18)7-5-13/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUXLVFWPISNB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)

![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)


![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)